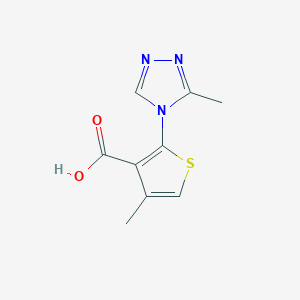
4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a triazole ring These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Catalysts may also be used to accelerate the reaction and improve the overall yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: The compound’s biological activity makes it a candidate for drug development. It has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in the compound’s biological activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further contributing to its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound contains a triazole ring similar to 4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid but lacks the thiophene ring.
2-(4-Methyl-1,2,4-triazol-3-yl)thiophene: This compound contains both a thiophene and a triazole ring but differs in the position of the methyl group and the carboxylic acid functionality.
Uniqueness
This compound is unique due to the presence of both a thiophene and a triazole ring in its structure This combination of rings imparts distinct chemical properties and biological activities that are not observed in compounds containing only one of these rings
Propiedades
Número CAS |
105920-82-9 |
|---|---|
Fórmula molecular |
C9H9N3O2S |
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
4-methyl-2-(3-methyl-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2S/c1-5-3-15-8(7(5)9(13)14)12-4-10-11-6(12)2/h3-4H,1-2H3,(H,13,14) |
Clave InChI |
DTNGZNHGORZJEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1C(=O)O)N2C=NN=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


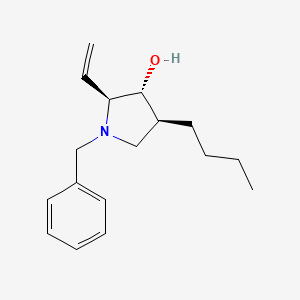
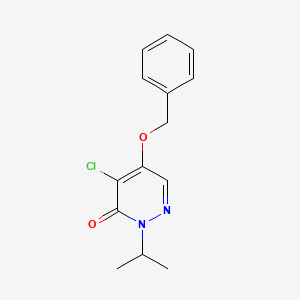
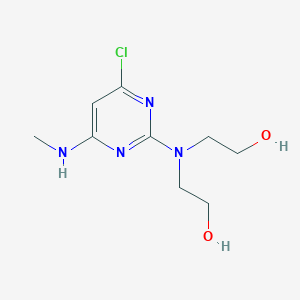
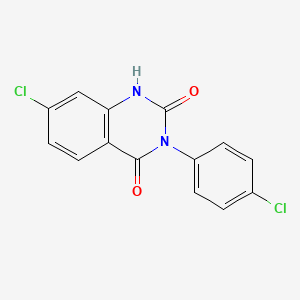
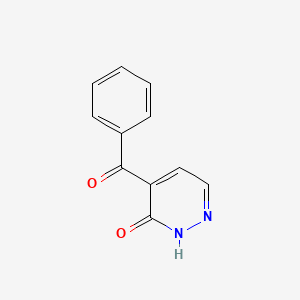
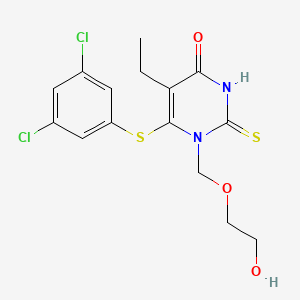
![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)
![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
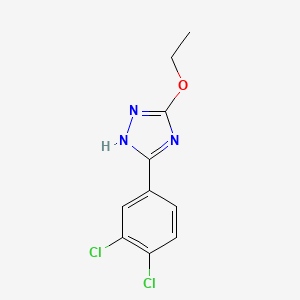
![Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate](/img/structure/B12908421.png)
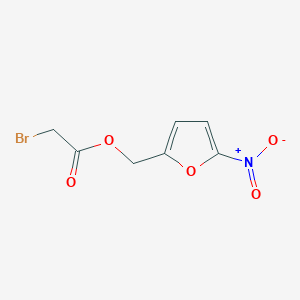

![5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12908434.png)
